
Sodium Carbomer in Pharmaceuticals: A
Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SODIUM CARBOMER

Cat. No.: B1168046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of sodium
carbomer's application in the pharmaceutical industry. It delves into its physicochemical

properties, formulation strategies, and analytical characterization, with a focus on its role in

controlled drug delivery and bioadhesion. This document is intended to be a valuable resource

for researchers, scientists, and drug development professionals working to leverage the unique

properties of this versatile polymer.

Introduction to Sodium Carbomer
Sodium carbomer is the neutralized form of carbomer, a high molecular weight polymer of

acrylic acid cross-linked with polyalkenyl ethers. Carbomers themselves are acidic powders

that, when neutralized with an alkali such as sodium hydroxide, form highly viscous gels at low

concentrations.[1][2] This neutralization process converts the acidic carboxyl groups into

carboxylate anions, leading to electrostatic repulsion between the polymer chains and

subsequent uncoiling and swelling of the polymer network, resulting in the characteristic gel

structure.[3]

The resulting sodium carbomer hydrogel is a three-dimensional network capable of absorbing

and retaining large amounts of water, making it an ideal excipient for a wide range of

pharmaceutical applications.[4] Its key properties, including high viscosity, bioadhesion, and

controlled-release capabilities, have led to its extensive use in oral, ophthalmic, and topical

drug delivery systems.[4]
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Physicochemical Properties
The performance of sodium carbomer in pharmaceutical formulations is dictated by its

physicochemical properties, which are influenced by factors such as concentration, pH, and the

presence of electrolytes.

Viscosity
The viscosity of a sodium carbomer gel is a critical parameter that directly impacts its

application, from the texture of a topical cream to the drug release rate from a tablet matrix.

Viscosity increases with polymer concentration and is highly dependent on the pH of the

formulation. The maximum viscosity is typically achieved in a pH range of 6 to 11.[1]

Table 1: Viscosity of Carbomer Solutions at Different Concentrations and pH

Carbomer
Grade

Concentration
(%)

pH
Viscosity
(mPa·s)

Reference

Carbopol® 971P

NF
0.2 ~7.0 ~12,000 [3]

Carbopol® 971P

NF
0.5 ~7.0 ~15,000 [3]

Carbopol® 971P

NF
1.0 ~7.0 >15,000 [3]

Carbopol® 974P

NF
0.2 ~7.0 ~60,000 [3]

Carbopol® 974P

NF
0.5 ~7.0 ~80,000 [3]

Carbopol® 974P

NF
1.0 ~7.0 ~100,000 [3]

Note: The table presents data for different grades of carbomers, which upon neutralization to

the specified pH, would form sodium carbomer gels. The viscosity is measured using a

Brookfield viscometer at 20 rpm.
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Swelling Behavior
The swelling of sodium carbomer is a pH-dependent phenomenon. In acidic environments

(low pH), the carboxyl groups are protonated, leading to a collapsed polymer network and

minimal swelling. As the pH increases and the carboxyl groups ionize, electrostatic repulsion

causes the network to expand and absorb significant amounts of water.[5][6] This swelling

behavior is fundamental to its function in controlled-release formulations. The swelling ratio,

which quantifies the amount of water absorbed, is a key parameter in characterizing these

hydrogels.[7]

Table 2: Swelling Ratio of Carbomer Hydrogels in Different Media

Carbomer
Formulation

Swelling Medium
(pH)

Equilibrium
Swelling Ratio (%)

Reference

Car934-g-poly(acrylic

acid)
1.2 < 200 [5]

Car934-g-poly(acrylic

acid)
7.4 > 600 [5]

pH-sensitive

superporous hydrogel

composite

6.2 High [6]

pH-sensitive

superporous hydrogel

composite

7.4 High [6]

Mucoadhesive Properties
Sodium carbomer exhibits excellent mucoadhesive properties, allowing it to adhere to

mucosal surfaces for an extended period.[8] This adhesion is primarily due to the formation of

hydrogen bonds between the carboxyl groups of the polymer and the sialic acid residues in

mucin, the primary component of mucus.[8] This property is particularly advantageous for drug

delivery to the eyes, nasal cavity, and gastrointestinal tract, as it increases the residence time

of the formulation at the site of action, thereby enhancing drug absorption and bioavailability.[4]
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The mucoadhesive strength can be quantified by measuring the force required to detach the

polymer from a mucosal surface.[9][10]

Pharmaceutical Applications
Sodium carbomer's unique properties make it a valuable excipient in a variety of

pharmaceutical dosage forms.

Controlled-Release Formulations
Sodium carbomer is widely used as a matrix-forming agent in controlled-release oral tablets.

[11][12] When the tablet comes into contact with gastrointestinal fluids, the sodium carbomer
swells to form a gel layer that controls the rate of drug diffusion. The drug release mechanism

can be a combination of diffusion through the gel matrix and erosion of the gel layer. The

release kinetics can be modulated by varying the concentration and grade of the carbomer.[13]

The Higuchi model is often used to describe the drug release from such matrix systems, where

the cumulative amount of drug released is proportional to the square root of time.[14][15][16]

Table 3: Drug Release Kinetics from Carbomer Matrix Tablets
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Drug
Carbomer
Grade

Release Model Key Findings Reference

Theophylline
Carbopol® 971P

NF / HPMC

Anomalous

diffusion

Increasing

carbomer

fraction

decreased drug

release.

[13]

Ambroxol

Hydrochloride

Methocel K100M

CR

Higuchi and

Zero-order

Formulations

with Methocel

K100M CR

showed better

dissolution.

High dosage

drug

Carbopol 971P

and 71G
-

Different drug

release

properties

observed

between the two

polymers.

[11]

Ophthalmic Drug Delivery
The mucoadhesive and viscosity-enhancing properties of sodium carbomer make it an

excellent vehicle for ophthalmic drug delivery.[8][17] It increases the precorneal residence time

of eye drops, leading to improved drug bioavailability and therapeutic efficacy.[18] Sodium
carbomer-based gels can provide sustained release of ophthalmic drugs, reducing the

frequency of administration and improving patient compliance.[19]

Topical and Transdermal Drug Delivery
In topical and transdermal formulations, sodium carbomer acts as a gelling agent, providing

the desired consistency and feel.[2] It can also control the release of the active pharmaceutical

ingredient (API) from the gel matrix into the skin.

Experimental Protocols
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This section outlines the detailed methodologies for key experiments cited in the literature for

the characterization of sodium carbomer and its formulations.

Preparation of Sodium Carbomer Gel
A standard protocol for the preparation of a sodium carbomer gel involves the dispersion of

carbomer powder in water, followed by neutralization with an alkaline agent.

Protocol:

Weigh the required amount of carbomer powder.

Slowly disperse the carbomer powder in deionized water with continuous stirring to avoid the

formation of lumps. A high-shear mixer can be used for efficient dispersion.

Allow the dispersion to hydrate for a sufficient time (e.g., 2-24 hours) to ensure complete

swelling of the polymer particles.

Slowly add a neutralizing agent, such as a sodium hydroxide solution, dropwise while

continuously stirring.

Monitor the pH of the gel and continue adding the neutralizing agent until the desired pH

(typically between 6 and 7.5) is reached.

Continue stirring until a homogenous, transparent gel is formed.

Characterization Techniques
FTIR spectroscopy is used to identify the functional groups present in the carbomer and to

study the interactions between the polymer and other excipients.[20][21]

Protocol:

Prepare the sample by mixing a small amount of the dried sodium carbomer gel with

potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2751231/
https://pubmed.ncbi.nlm.nih.gov/15760100/
https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the pellet in the sample holder of the FTIR spectrometer.

Record the spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).[20]

Analyze the resulting spectrum to identify characteristic peaks corresponding to the

functional groups of the carbomer, such as the C=O stretching of the carboxyl and

carboxylate groups.[22]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to

evaluate the thermal stability and phase transitions of sodium carbomer.[23][24][25]

TGA Protocol:

Place a small, accurately weighed sample of the dried sodium carbomer gel into a TGA

crucible.

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g.,

nitrogen).

Record the weight loss of the sample as a function of temperature.

Analyze the TGA curve to determine the decomposition temperature and thermal stability of

the polymer.

DSC Protocol:

Place a small, accurately weighed sample of the dried sodium carbomer gel into a DSC

pan.

Heat or cool the sample at a controlled rate.

Record the heat flow to or from the sample relative to a reference.

Analyze the DSC thermogram to identify thermal events such as glass transitions, melting,

and crystallization.

SEM is used to visualize the surface morphology and porous structure of the sodium
carbomer hydrogel.[26][27][28][29][30]
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Protocol:

Freeze-dry the swollen hydrogel sample to remove water while preserving its structure.

Mount the dried sample on an SEM stub using conductive adhesive tape.

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to

prevent charging under the electron beam.

Place the coated sample in the SEM chamber and acquire images at various magnifications.

In Vitro Drug Release Testing
The USP dissolution test is a standard method for evaluating the in vitro drug release from solid

oral dosage forms.[31][32][33][34]

Protocol (USP Apparatus 2 - Paddle Method):

Prepare the dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) and

deaerate it.

Place the specified volume of the dissolution medium in the dissolution vessels and maintain

the temperature at 37 ± 0.5 °C.

Place the sodium carbomer matrix tablet in each vessel.

Start the apparatus at a specified paddle speed (e.g., 50 rpm).

At predetermined time intervals, withdraw a sample of the dissolution medium and replace it

with an equal volume of fresh medium.

Filter the samples and analyze the drug concentration using a suitable analytical method,

such as UV-Vis spectrophotometry or HPLC.

Calculate the cumulative percentage of drug released at each time point.
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The following diagrams illustrate key concepts related to sodium carbomer in pharmaceutical

formulations.

Carbomer (Acidic Form) Neutralization Sodium Carbomer (Neutralized Form)

Coiled Polymer Chains
(-COOH groups) + NaOH (Sodium Hydroxide)

Uncoiled & Swollen Polymer Chains
(-COO- Na+ groups)
Forms a Gel Matrix

Click to download full resolution via product page

Caption: Neutralization of Carbomer to form Sodium Carbomer.

Oral Administration

In Gastrointestinal Tract

Drug Absorption

Sodium Carbomer
Matrix Tablet

(Drug Dispersed)

Hydration and Swelling
of Sodium Carbomer

Formation of a
Viscous Gel Layer

Controlled Drug Release
(Diffusion & Erosion)

Drug Absorption into
Systemic Circulation
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Click to download full resolution via product page

Caption: Controlled Drug Release from a Sodium Carbomer Matrix Tablet.

Sample Preparation
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Caption: Experimental Workflow for SEM Analysis of a Sodium Carbomer Hydrogel.
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Sodium carbomer is a highly versatile and valuable excipient in the pharmaceutical industry.

Its unique physicochemical properties, particularly its high viscosity, pH-dependent swelling,

and mucoadhesiveness, make it an ideal candidate for a wide range of drug delivery

applications. This technical guide has provided a comprehensive overview of the current

literature, summarizing key quantitative data, detailing experimental protocols, and visualizing

important concepts. A thorough understanding of the principles outlined in this review will

enable researchers and formulation scientists to effectively harness the potential of sodium
carbomer in the development of innovative and effective pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/stage_6_monograph_25_feb_2011.pdf
https://www.benchchem.com/product/b1168046#literature-review-on-sodium-carbomer-in-pharmaceuticals
https://www.benchchem.com/product/b1168046#literature-review-on-sodium-carbomer-in-pharmaceuticals
https://www.benchchem.com/product/b1168046#literature-review-on-sodium-carbomer-in-pharmaceuticals
https://www.benchchem.com/product/b1168046#literature-review-on-sodium-carbomer-in-pharmaceuticals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1168046?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

